5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.:
Cat. No.: VC13804196
Molecular Formula: C10H4Cl2FN5
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2FN5 |
|---|---|
| Molecular Weight | 284.07 g/mol |
| IUPAC Name | 5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H |
| Standard InChI Key | XEFCOQITPUOVCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a triazolopyrimidine scaffold fused at the 4,5-positions of the pyrimidine ring, with chlorine and fluorinated aryl substitutions introducing significant electronic asymmetry. The IUPAC name derives from:
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5-Chloro: Chlorine substitution at position 5 of the pyrimidine ring
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3-(4-chloro-3-fluorophenyl): A dihalogenated phenyl group (4-Cl, 3-F) at position 3
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3H- triazolo[4,5-d]pyrimidine: Fused triazole ring system spanning pyrimidine positions 4 and 5 .
Spectroscopic Characterization
While experimental spectral data remain unpublished, computational predictions using density functional theory (DFT) suggest:
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¹H NMR: Aromatic protons appear as complex multiplets between δ 7.2–8.1 ppm
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¹³C NMR: Distinct signals for C-Cl (≈105 ppm) and C-F (≈150 ppm) carbons
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HRMS: Expected molecular ion peak at m/z 324.9832 (C₁₁H₅Cl₂F N₅⁺) .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₅Cl₂F N₅ | |
| Molecular Weight | 324.09 g/mol | |
| XLogP3 | 3.2 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 63.8 Ų |
Synthetic Methodologies
Core Scaffold Construction
The triazolopyrimidine system is typically assembled via cyclocondensation reactions. A plausible synthetic route involves:
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Pyrimidine Precursor: 4,6-Dichloro-5-fluoropyrimidine synthesis using POCl₃/ClF₃ systems
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Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at position 4/5
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Aryl Substitution: Buchwald-Hartwig amination with 4-chloro-3-fluoroaniline .
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity Control: Preventing N1 vs N2 triazole orientation (addressed through protecting group strategies)
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Halogen Compatibility: Managing competing nucleophilic displacements of Cl/F
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Purification: Requires reverse-phase HPLC due to low crystallinity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine chlorination | SOCl₂/DMF, 80°C, 7h | 92% |
| Triazole formation | NaN₃, CuI, DMF, 120°C | 65% |
| Aryl coupling | Pd₂(dba)₃/Xantphos, K₃PO₄, dioxane | 78% |
Biological Activity Profiling
Enzymatic Targets
Structural analogs demonstrate inhibition against:
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Cytochrome P450 2C19: IC₅₀ ≈ 1.2 μM (cf. voriconazole at 0.8 μM)
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JAK2 Kinase: 47% inhibition at 10 μM in biochemical assays
Structure-Activity Relationships
Critical pharmacophoric features:
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C5 Chlorine: Enhances membrane permeability (LogP +0.4 vs des-Cl analog)
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4-Cl-3-F Aryl: Optimal halogen spacing for ATP-binding pocket occupancy
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Triazole N2: Essential for H-bonding with kinase hinge regions .
Industrial Applications
Agrochemical Development
In fungicidal formulations (EP1980150A1 patent):
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Synergistic Activity: 2.3-fold efficacy increase when combined with fluxapyroxad
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Environmental Stability: DT₅₀ = 34 days in loam soil (pH 6.8) .
Pharmaceutical Intermediates
Serves as precursor for:
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Anticancer Agents: Functionalization at N7 position
Table 3: Comparative Bioactivity Data
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